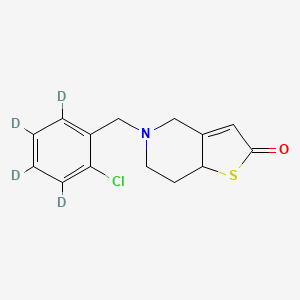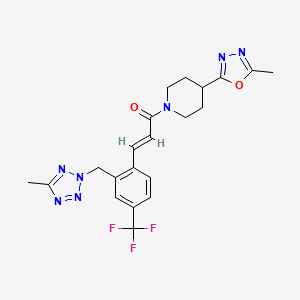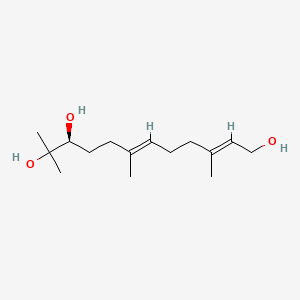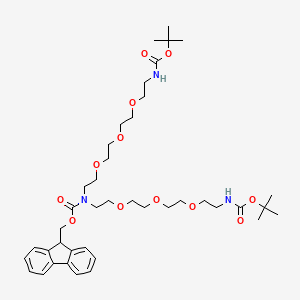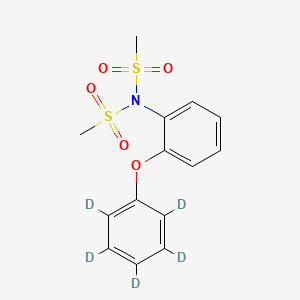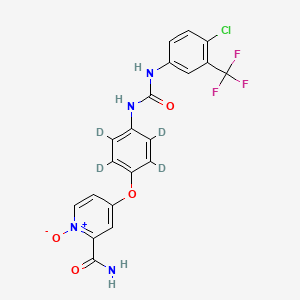
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 is a deuterated derivative of N-Desmethyl Sorafenib (pyridine)-N-oxide. This compound is a metabolite of Sorafenib, a multi-kinase inhibitor used in cancer treatment. The deuterium labeling (d4) is used to study the pharmacokinetics and metabolic pathways of Sorafenib.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 involves multiple steps, starting from Sorafenib. The process includes:
N-Demethylation: Sorafenib undergoes N-demethylation to form N-Desmethyl Sorafenib.
Oxidation: The pyridine ring is oxidized to form the N-oxide derivative.
Deuterium Labeling: Deuterium atoms are introduced to replace hydrogen atoms, resulting in the d4 derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are used to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Higher oxidation state derivatives.
Reduction: Parent amine (N-Desmethyl Sorafenib).
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 has several scientific research applications:
Pharmacokinetics: Used to study the pharmacokinetics of Sorafenib and its metabolites.
Metabolic Pathways: Helps in understanding the metabolic pathways of Sorafenib.
Drug Development: Used in drug development to study the effects of deuterium labeling on drug metabolism.
Cancer Research: Plays a role in cancer research by providing insights into the mechanism of action of Sorafenib.
作用机制
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 exerts its effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. The molecular targets include:
Raf-1 and B-Raf: Inhibition of these kinases disrupts the MAPK/ERK signaling pathway, leading to reduced tumor cell proliferation.
VEGFR-2: Inhibition of VEGFR-2 reduces angiogenesis, limiting the blood supply to tumors.
相似化合物的比较
Similar Compounds
N-Desmethyl Sorafenib: The non-deuterated version of the compound.
Sorafenib: The parent compound from which N-Desmethyl Sorafenib is derived.
Regorafenib: Another multi-kinase inhibitor with similar targets.
Uniqueness
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracking the compound in biological systems, providing valuable insights into its metabolism and distribution.
属性
分子式 |
C20H14ClF3N4O4 |
|---|---|
分子量 |
470.8 g/mol |
IUPAC 名称 |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30)/i1D,2D,4D,5D |
InChI 键 |
VYTLLTTWWZIYME-GYABSUSNSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=[N+](C=C3)[O-])C(=O)N)[2H] |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



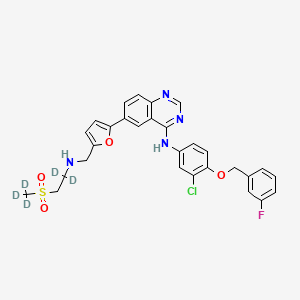
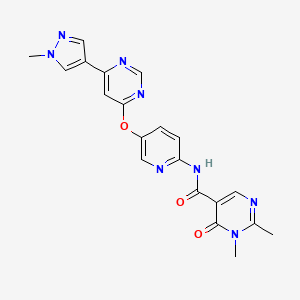
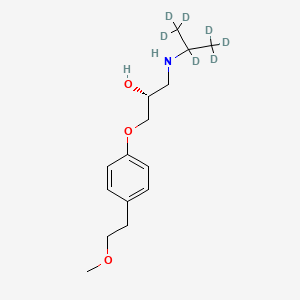
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)


